molecular formula C26H23ClN4O4S B2399366 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 450371-91-2

2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide

Cat. No.: B2399366
CAS No.: 450371-91-2
M. Wt: 523
InChI Key: RKTSZSGXSUUSHA-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a prop-2-enyl group at position 3, a 2-chlorophenyl methylamino-substituted sulfanyl ethyl chain at position 2, and a furan-2-ylmethyl carboxamide at position 5. Quinazolines are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O4S/c1-2-11-31-25(34)20-10-9-17(24(33)29-15-19-7-5-12-35-19)13-22(20)30-26(31)36-16-23(32)28-14-18-6-3-4-8-21(18)27/h2-10,12-13H,1,11,14-16H2,(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTSZSGXSUUSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide is a synthetic derivative with potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized from a quinazoline framework, which is known for its diverse pharmacological properties. The structural components include:

  • Chlorophenyl moiety : Contributes to the lipophilicity and potential interaction with biological targets.
  • Furan ring : Known for its role in various biological activities, including anticancer properties.
  • Carboxamide group : May enhance solubility and bioavailability.

The chemical structure can be represented as follows:

C21H19ClN4O3S\text{C}_{21}\text{H}_{19}\text{Cl}\text{N}_4\text{O}_3\text{S}

Anticancer Properties

Research indicates that compounds similar to the one exhibit significant anticancer activity . For instance, derivatives containing furan moieties have shown moderate to strong antiproliferative effects in human leukemia cell lines. The activity is often dose-dependent and varies with the structural modifications made to the molecule .

  • Induction of Apoptosis : Studies have indicated that certain derivatives can induce apoptosis in cancer cells through various pathways, including:
    • Activation of caspases.
    • Disruption of mitochondrial membrane potential.
    • DNA fragmentation leading to cell cycle arrest .
  • Cell Cycle Modulation : The compound may influence cell cycle progression, particularly in cancer cells, by affecting checkpoints that regulate cell division .

Additional Biological Activities

Beyond anticancer effects, there is emerging evidence suggesting that this compound may possess other biological activities:

  • Antimicrobial Effects : Some quinazoline derivatives have shown antibacterial activity against various pathogens.
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammation markers in vitro.

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of similar thiazolidinone compounds, it was found that modifications at the C-terminal significantly impacted cytotoxicity against leukemia cells. The use of MTT assays demonstrated that specific substitutions could enhance potency, suggesting a structure-activity relationship critical for future drug development .

Case Study 2: Mechanistic Insights

A detailed investigation into the mechanism revealed that certain derivatives could effectively inhibit cell migration and invasion in metastatic cancer models. This suggests potential applications in preventing cancer metastasis, a major challenge in oncology .

Comparative Analysis of Related Compounds

Compound NameStructure TypeAnticancer ActivityOther Notable Activities
Compound AQuinazolineHighAntimicrobial
Compound BThiazolidinoneModerateAnti-inflammatory
Compound CFuran-basedHighNeuroprotective

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • Quinazoline vs. Thiazole/Thiophene: The target compound’s quinazoline core (bicyclic 6-6 system) contrasts with monocyclic heterocycles like thiazole (e.g., N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide in ).
  • Quinazoline vs. Pyrimidine: Compounds like ethyl 2-(2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamido)cyclopenta[b]thiophene-3-carboxylate () share a 4-oxopyrimidine motif but lack the fused benzene ring. This reduces aromatic surface area, possibly diminishing intercalative binding compared to quinazolines .

Substituent Effects

  • Aryl Groups :
    The 2-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding specificity compared to 4-methoxy- or 4-methyl-substituted analogs (e.g., 13a–b in ). Chlorine’s electronegativity could stabilize charge-transfer interactions .

  • Linker Groups :
    The sulfanyl (-S-) linker in the target compound differs from hydrazinylidene (-NH-N=) groups in 13a–b (). Sulfanyl groups offer greater flexibility and sulfur’s polarizability may facilitate hydrophobic interactions, whereas hydrazinylidenes provide hydrogen-bonding sites .

  • Carboxamide Variations :
    The furan-2-ylmethyl carboxamide in the target compound contrasts with N-(4-sulfamoylphenyl) carboxamides (). Furan’s oxygen atom may engage in hydrogen bonding, while sulfamoyl groups (e.g., 13a ) could improve aqueous solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound ~552.0* Quinazoline, sulfanyl, prop-2-enyl 2-Chlorophenyl, furan-2-ylmethyl
13a () 357.38 Cyano, sulfamoylphenyl 4-Methylphenyl
97c () ~280.3* Furan-3-carboxamide, hydrazinyl Methyl
871493-35-5 () ~430.0* Quinazolinone, sulfanyl Furan-2-ylmethyl

*Calculated based on structural data.

  • Solubility : The sulfamoyl group in 13a () likely enhances water solubility compared to the target compound’s hydrophobic furan and chlorophenyl groups.
  • Reactivity : The prop-2-enyl group in the target compound offers a site for Michael addition or cross-linking, absent in saturated analogs like 97c .

Research Implications

Compared to analogs, its chlorine and prop-2-enyl substituents may confer unique selectivity, warranting further enzymatic assays and crystallographic studies (e.g., using SHELXL or ORTEP for structural validation).

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, typically starting with functionalization of the quinazoline core. Key steps include:

  • Thioether linkage formation : Reacting a 2-chlorophenyl-methylamine derivative with a mercaptoacetamide intermediate under inert conditions (e.g., nitrogen atmosphere) to form the sulfanyl bridge.
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the furan-2-ylmethyl group to the quinazoline-7-carboxamide moiety .
  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for amidation), and stoichiometric ratios (1.2–1.5 equivalents of reactive intermediates) to improve yields (>65%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., prop-2-enyl group at C3, furan methylene at N-substituent) and assess purity (>95%). Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~600–620 Da) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Kinase inhibition screening : Use ATP-binding assays (e.g., ADP-Glo™) against kinases like EGFR or VEGFR, given structural similarities to quinazoline-based inhibitors .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling predict its pharmacokinetic and target-binding properties?

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., quinazoline N1 with kinase backbone) and hydrophobic contacts with the 2-chlorophenyl group .
  • ADMET prediction : SwissADME to assess LogP (predicted ~3.5), solubility (LogS ~-4.5), and CYP450 inhibition risks .

Q. What strategies resolve contradictory data in enzyme inhibition vs. cellular activity assays?

  • Mechanistic studies : Compare biochemical IC₅₀ (purified kinase) vs. cellular EC₅₀ (e.g., phospho-kinase Western blotting) to identify off-target effects or permeability limitations .
  • Metabolite profiling : LC-MS/MS to detect intracellular degradation products (e.g., sulfanyl bridge cleavage) .

Q. How does the prop-2-enyl group influence conformational dynamics and target selectivity?

  • Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to analyze rotamer flexibility of the prop-2-enyl group. Correlate stable conformations with kinase selectivity (e.g., enhanced binding to EGFR T790M mutants due to steric complementarity) .
  • X-ray crystallography : Co-crystallize the compound with target kinases to validate MD-predicted binding modes .

Q. What methods quantify oxidative degradation of the sulfanyl bridge under physiological conditions?

  • Stability assays : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Identify oxidation products (e.g., sulfoxide/sulfone derivatives) using high-resolution MS .
  • Radical scavenger testing : Add antioxidants (e.g., ascorbic acid) to assess protection against ROS-mediated degradation .

Methodological Guidance Table

Research Objective Recommended Techniques Key Parameters Relevant Evidence
Synthesis optimizationMulti-step amidation, thioether couplingYields >65%, purity >95% (HPLC)
Structural validation¹H/¹³C NMR, ESI-MS, FT-IRδ 7.2–8.5 ppm (aromatics), [M+H]⁺ ~620 Da
Target interaction analysisMolecular docking (AutoDock), MD simulations (AMBER)Binding energy ≤-8.0 kcal/mol, RMSD ≤2.0 Å
Degradation profilingHPLC-MS/MS, stability assays (PBS, 37°C)Half-life >24h, sulfoxide/sulfone detection

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